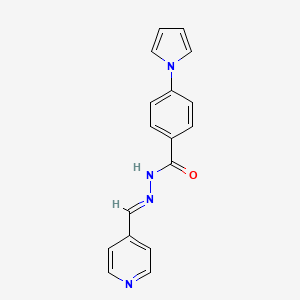
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide, also known as PYB-Hydrazone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative that is synthesized by the reaction of 4-(1H-pyrrol-1-yl)benzohydrazide with 4-pyridinecarboxaldehyde.
Applications De Recherche Scientifique
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been extensively studied for its potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neuroprotection, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to protect neurons from oxidative stress and inflammation. In antimicrobial activity, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
The mechanism of action of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to have various biochemical and physiological effects. In cancer cells, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. In neurons, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to protect against oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In bacterial cells, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has been shown to disrupt the cell membrane and inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for long periods without degradation. However, there are some limitations to using N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee in lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. It also has a high melting point, which can make it difficult to dissolve in some solvents.
Orientations Futures
There are several future directions for research on N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee. One area of research is to investigate the potential of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and bacterial infections. Another area of research is to explore the mechanism of action of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee in more detail to better understand how it exerts its effects. Additionally, research can be conducted to optimize the synthesis method of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee to improve the yield and purity of the product. Finally, research can be conducted to develop new derivatives of N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee with improved properties such as increased solubility and bioavailability.
Conclusion
In conclusion, N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee is a promising chemical compound that has potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. The synthesis method is straightforward, and the compound has been shown to have various biochemical and physiological effects. However, there are some limitations to using N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee in lab experiments, and further research is needed to fully understand its mechanism of action and to optimize its properties for future applications.
Méthodes De Synthèse
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazidee is synthesized by the reaction of 4-(1H-pyrrol-1-yl)benzohydrazide with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base and a solvent. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-19-13-14-7-9-18-10-8-14)15-3-5-16(6-4-15)21-11-1-2-12-21/h1-13H,(H,20,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBMLKPGDHBHBX-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-pyridinylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

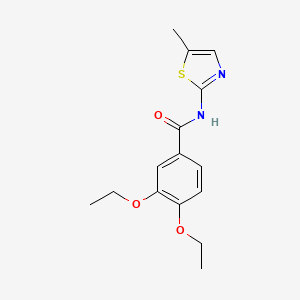
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)

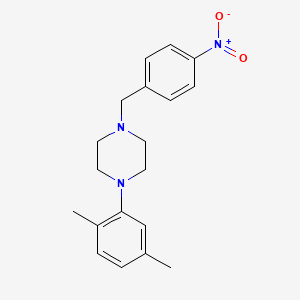
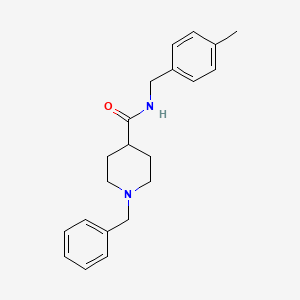
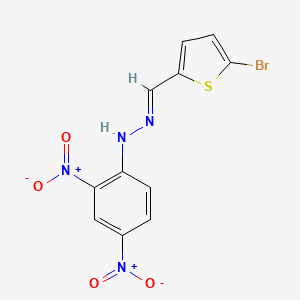
![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
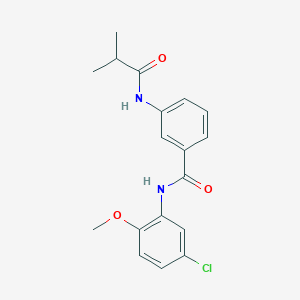

![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)

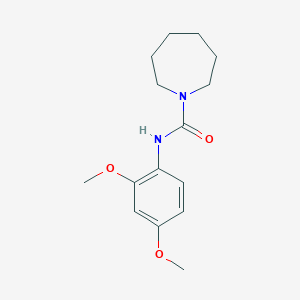
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)